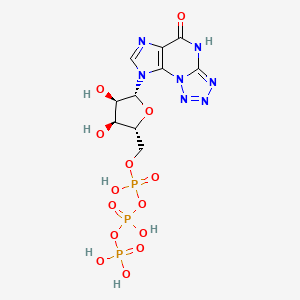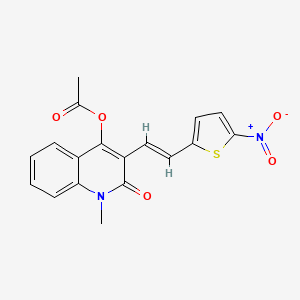![molecular formula C6H10N2O3 B14454219 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid is an organic compound with a unique structure that includes both an imine and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid can be achieved through several methods. One common approach involves the reaction of an appropriate aldehyde with an amino acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the imine group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions and proteins, influencing their activity. The imine group can participate in reversible binding with biological molecules, modulating their function and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]propanoic acid
- 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]butanoic acid
Uniqueness
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid is unique due to its specific structural features, such as the presence of both an imine and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid |
InChI |
InChI=1S/C6H10N2O3/c1-4(5(2)8-11)7-3-6(9)10/h11H,3H2,1-2H3,(H,9,10)/b7-4?,8-5+ |
InChI Key |
DARHPCHHGSLWDK-SNRNYVCESA-N |
Isomeric SMILES |
CC(=NCC(=O)O)/C(=N/O)/C |
Canonical SMILES |
CC(=NCC(=O)O)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)
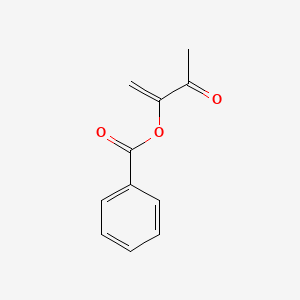
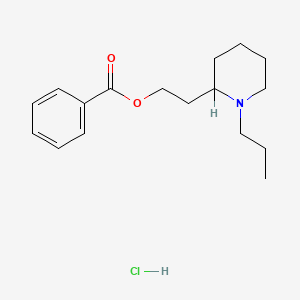
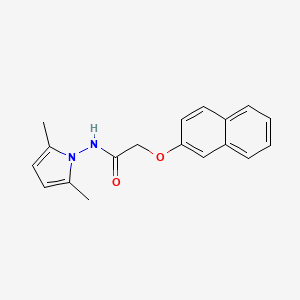
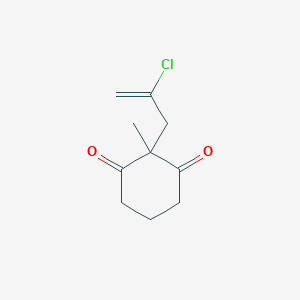

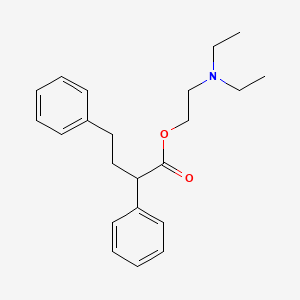


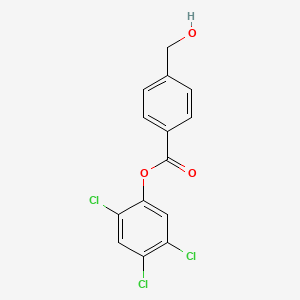
![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
